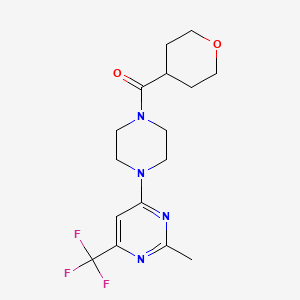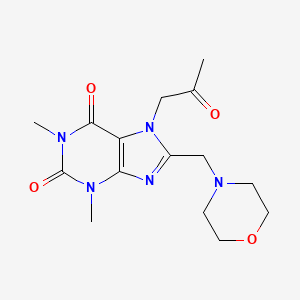
1-(Bromomethyl)-1-methoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(Bromomethyl)-1-methoxycyclohexane” would be a derivative of cyclohexane, which is a six-membered ring compound. It would have a bromomethyl group (-CH2Br) and a methoxy group (-OCH3) attached to the same carbon atom .
Synthesis Analysis
While specific synthesis methods for “1-(Bromomethyl)-1-methoxycyclohexane” are not available, bromination is a common method used to introduce bromomethyl groups to organic compounds .Molecular Structure Analysis
The molecular structure of “1-(Bromomethyl)-1-methoxycyclohexane” would likely be influenced by the presence of the bromomethyl and methoxy groups .Chemical Reactions Analysis
Brominated compounds like “1-(Bromomethyl)-1-methoxycyclohexane” can undergo various chemical reactions. For example, bromomethane, a simple brominated compound, can react with bases to produce hydrogen cyanide .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Bromomethyl)-1-methoxycyclohexane” would likely be influenced by its molecular structure. For example, brominated compounds often have higher boiling points and densities than their non-brominated counterparts .Aplicaciones Científicas De Investigación
Conformational Properties and Spectroscopic Analysis
1-(Bromomethyl)-1-methoxycyclohexane has been studied for its conformational properties. Altona, Hageman, and Havinga (2010) reported on carbon-halogen stretching frequencies and dipole moments of various halogenated cyclohexanes, including 1-(Bromomethyl)-1-methoxycyclohexane. This research provided quantitative information on the conformational properties of these compounds, highlighting their mixtures of anti and gauche conformations (Altona, Hageman, & Havinga, 2010).
Theoretical Investigations of Substituent Effects
Silla and Freitas (2012) conducted a theoretical investigation into the substituent effects in bromoalkoxycyclohexanes, which includes compounds similar to 1-(Bromomethyl)-1-methoxycyclohexane. Their study evaluated the impact of bromine and alkoxy groups on the conformational isomerism of these compounds, providing insights into the preferred orientation of bromine in these structures (Silla & Freitas, 2012).
Synthesis and Chemical Reactions
The synthesis and chemical reactions involving compounds similar to 1-(Bromomethyl)-1-methoxycyclohexane have been extensively researched. For example, Kirillov et al. (2015) studied the synthesis and antinociceptive activity of derivatives involving 1-methoxycarbonylcyclohexyl, a related structure. This research contributes to understanding the synthetic pathways and potential biological activities of these compounds (Kirillov et al., 2015).
Stereoselective Transformations
Research by Kumar, Thomas, and Tray (2001) on 2-methoxy(2-tributylstannylethylidene)cyclohexane, which shares structural similarities with 1-(Bromomethyl)-1-methoxycyclohexane, demonstrated stereoselective transformations in reactions with aldehydes. This study is significant for understanding how similar compounds can undergo stereoselective reactions, which is crucial in the synthesis of complex molecules (Kumar, Thomas, & Tray, 2001).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(bromomethyl)-1-methoxycyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEDTANNGGHAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-1-methoxycyclohexane | |
CAS RN |
22690-23-9 |
Source


|
| Record name | 1-(bromomethyl)-1-methoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-((3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2566094.png)


![methyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2566098.png)


![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)
![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)

![6-chloro-3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2566111.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)


